Cas no 2060050-49-7 (1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine)
1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanamine, 1-(1H-imidazol-2-yl)-2-methyl-
- 1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine
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- MDL: MFCD30477565
- Inchi: 1S/C9H15N3/c1-7-3-2-4-9(7,10)8-11-5-6-12-8/h5-7H,2-4,10H2,1H3,(H,11,12)
- InChI Key: YDQHUTQJJLMPET-UHFFFAOYSA-N
- SMILES: C1(C2NC=CN=2)(N)CCCC1C
1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-320139-0.05g |
1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine |
2060050-49-7 | 0.05g |
$1068.0 | 2023-09-04 | ||
| Enamine | EN300-320139-0.1g |
1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine |
2060050-49-7 | 0.1g |
$1119.0 | 2023-09-04 | ||
| Enamine | EN300-320139-0.25g |
1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine |
2060050-49-7 | 0.25g |
$1170.0 | 2023-09-04 | ||
| Enamine | EN300-320139-0.5g |
1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine |
2060050-49-7 | 0.5g |
$1221.0 | 2023-09-04 | ||
| Enamine | EN300-320139-1.0g |
1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine |
2060050-49-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-320139-2.5g |
1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine |
2060050-49-7 | 2.5g |
$2492.0 | 2023-09-04 | ||
| Enamine | EN300-320139-5.0g |
1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine |
2060050-49-7 | 5.0g |
$4226.0 | 2023-02-24 | ||
| Enamine | EN300-320139-10.0g |
1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine |
2060050-49-7 | 10.0g |
$6266.0 | 2023-02-24 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01044828-1g |
1-(1H-Imidazol-2-yl)-2-methylcyclopentan-1-amine |
2060050-49-7 | 95% | 1g |
¥7245.0 | 2023-03-11 | |
| Enamine | EN300-320139-1g |
1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine |
2060050-49-7 | 1g |
$1272.0 | 2023-09-04 |
1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine
Research Brief on 1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine (CAS: 2060050-49-7): Recent Advances and Applications
1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine (CAS: 2060050-49-7) is a novel small molecule with significant potential in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its unique structural features and biological activities, making it a promising candidate for drug development. This research brief aims to summarize the latest findings related to this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
The compound's imidazole and cyclopentane moieties contribute to its ability to interact with various biological targets, particularly enzymes and receptors involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on specific kinases, suggesting its utility in targeted cancer therapies. The study utilized molecular docking and in vitro assays to validate its binding affinity and selectivity.
Another recent investigation, featured in Bioorganic & Medicinal Chemistry Letters, explored the compound's role as a modulator of immune responses. Researchers found that 1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine could attenuate pro-inflammatory cytokine production in macrophage models, indicating potential applications in autoimmune diseases. The study also reported improved pharmacokinetic properties compared to earlier analogs, with enhanced bioavailability and metabolic stability.
In addition to its therapeutic potential, advancements in the synthetic routes for 1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine have been reported. A 2024 paper in Organic Process Research & Development detailed a scalable, high-yield synthesis method using catalytic asymmetric hydrogenation, which significantly reduces production costs and environmental impact. This development is critical for facilitating future clinical trials and commercial production.
Despite these promising results, challenges remain, such as optimizing the compound's selectivity to minimize off-target effects. Ongoing research is focused on structural modifications and formulation strategies to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine (CAS: 2060050-49-7) represents a compelling area of research with broad implications for drug discovery. Its dual functionality as a kinase inhibitor and immune modulator positions it as a versatile scaffold for developing next-generation therapeutics. Future studies will likely explore its efficacy in preclinical models and further refine its pharmacological profile.
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